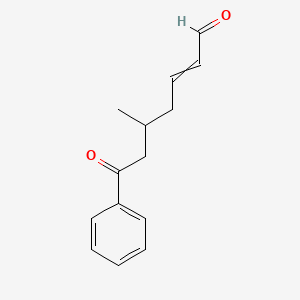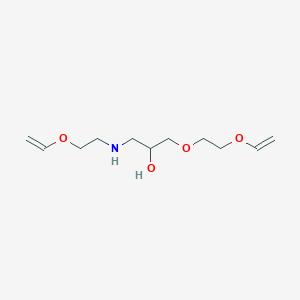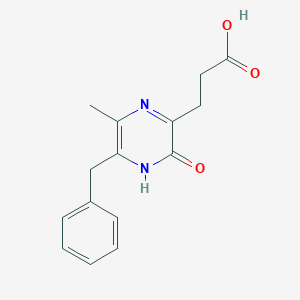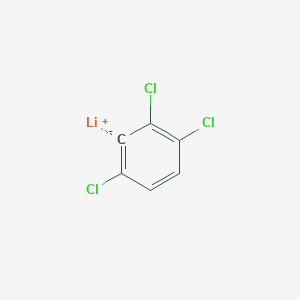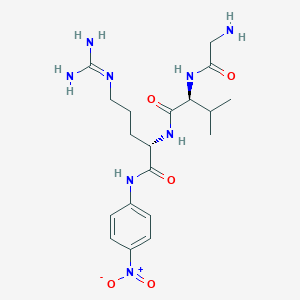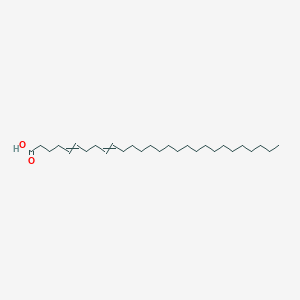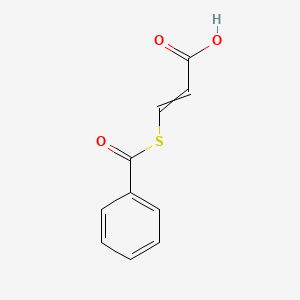
3-(Benzoylsulfanyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzoylsulfanyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzoyl group attached to a sulfanyl group, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoylsulfanyl)prop-2-enoic acid typically involves the reaction of benzoyl chloride with thiourea to form benzoylthiourea, which is then treated with an appropriate base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoylsulfanyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzoylsulfanyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzoylsulfanyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure but lacks the benzoyl and sulfanyl groups.
Prop-2-enoic acid: The parent compound without the benzoyl and sulfanyl modifications.
Benzoylthiourea: A precursor in the synthesis of 3-(Benzoylsulfanyl)prop-2-enoic acid.
Uniqueness
This compound is unique due to the presence of both benzoyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
137178-86-0 |
|---|---|
Molecular Formula |
C10H8O3S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-benzoylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H8O3S/c11-9(12)6-7-14-10(13)8-4-2-1-3-5-8/h1-7H,(H,11,12) |
InChI Key |
LDPXLLZIAMOQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


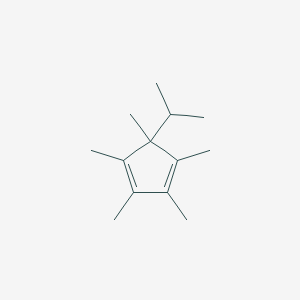
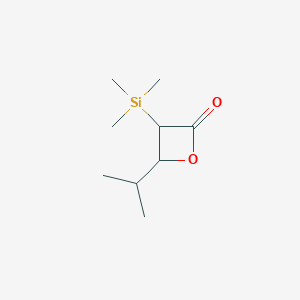
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)

